(24S,25)-epoxy-7alpha-hydroxycholesterol
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Overview
Description
(24S,25)-epoxy-7alpha-hydroxycholesterol is an oxysterol that is (24S,25)-epoxycholesterol bearing a hydroxy substituent at the 7alpha-position. It is a cholestanoid, a 7alpha-hydroxy steroid, a 3beta-sterol, an oxysterol, a 3beta-hydroxy-Delta(5)-steroid and an epoxy steroid.
Scientific Research Applications
Cholesterol Metabolism and Oxysterols Synthesis
(24S,25)-Epoxy-7alpha-hydroxycholesterol, as a derivative of oxysterols, plays a significant role in cholesterol metabolism. The synthesis and characterization of this compound, along with other key oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol, contribute to the understanding of cholesterol regulation processes (Li & Spencer, 2000).
Enzyme Activity and Liver Metabolism
Research has demonstrated that (24S)-hydroxycholesterol, closely related to this compound, is metabolized by the liver enzyme CYP7A. This process is vital for maintaining cholesterol homeostasis, particularly in the brain, and suggests a significant role for this compound in similar pathways (Norlin et al., 2000).
Analytical Methods for Oxysterols
Advancements in analytical methods have enabled the characterization of various oxysterols, including this compound. This is crucial for understanding their biological functions and potential applications in medical research (Jiang, Ory, & Han, 2007).
Role in Nuclear Receptor Activation
This compound, like other oxysterols, activates nuclear receptors LXRα and LXRβ. This activation plays a critical role in regulating cholesterol homeostasis, suggesting therapeutic potential for conditions related to cholesterol imbalance (Lehmann et al., 1997).
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H44O3/c1-16(6-9-23-25(2,3)30-23)19-7-8-20-24-21(11-13-27(19,20)5)26(4)12-10-18(28)14-17(26)15-22(24)29/h15-16,18-24,28-29H,6-14H2,1-5H3/t16-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
ZOABSEJBVHDTMB-HGDGZPEBSA-N |
Isomeric SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3C(C=C5C4(CCC(C5)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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